1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining isoquinoline and urea moieties, which may contribute to its biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its strong preference for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in several biochemical pathways related to calcium regulation and cholesterol homeostasis . The activation of the sigma-2 receptor by the compound can affect these pathways, potentially leading to downstream effects such as the relief of mechanical hyperalgesia in models of chronic pain .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the sigma-2 receptor by the compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound could potentially be used in the development of novel pain therapeutics .
Action Environment
Biochemical Analysis
Biochemical Properties
This compound has preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter
Cellular Effects
It is known that sigma-2 receptor agonists can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Following oral administration, it shows rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing .
Dosage Effects in Animal Models
It has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .
Metabolic Pathways
It is known to interact with the sigma-2 receptor, which is involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Transport and Distribution
It is known to bind to the sigma-2 receptor, which is a transmembrane protein .
Subcellular Localization
It is known to bind to the sigma-2 receptor, which is a transmembrane protein .
Preparation Methods
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea can be compared with similar compounds, such as:
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea: This compound has a similar structure but differs in the position of the fluoro and methyl groups on the phenyl ring.
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-methylphenyl)urea: Another similar compound with different substituent positions on the phenyl ring.
The uniqueness of this compound lies in its specific substituent pattern, which may influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-19(27)14-22(16)30-26(31)29-20-8-5-17(6-9-20)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBLLGFJTYLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.